molecular formula C9H16O4 B14231228 ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate CAS No. 485374-31-0

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

Cat. No.: B14231228
CAS No.: 485374-31-0
M. Wt: 188.22 g/mol
InChI Key: ZYOZFSCMERENNR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a valuable chiral building block in organic and medicinal chemistry. This compound features a defined (3R,5S) stereochemistry and a 6-enoate functional group, making it a critical intermediate in sophisticated synthetic pathways. Its primary research value lies in its role as a precursor in the synthesis of complex bioactive molecules. A closely related sodium salt, sodium;(3R,5S)-3,5-dihydroxyhept-6-enoate, is documented in chemical databases, underscoring the significance of this dihydroxyheptenoate scaffold . Furthermore, the 3,5-dihydroxyheptenoate structure is a key component in the industrial production of statin-class active pharmaceutical ingredients (APIs), which are hydroxymethylglutaryl coenzyme A (HMGCoA) reductase inhibitors . As a synthetic intermediate, it is typically used to construct the hydrophilic dihydroxyheptanoic acid side chain that is essential for the biological activity of these blockbuster drugs. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

CAS No.

485374-31-0

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3/t7-,8-/m1/s1

InChI Key

ZYOZFSCMERENNR-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](C=C)O)O

Canonical SMILES

CCOC(=O)CC(CC(C=C)O)O

Origin of Product

United States

Preparation Methods

Biocatalytic Reduction of β,δ-Diketo Esters

The enzymatic reduction of β,δ-diketo esters represents the most efficient route to ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate. Diketoreductases (DKRs) from Lactobacillus kefir and Escherichia coli recombinants catalyze the simultaneous reduction of both carbonyl groups, yielding the (3R,5S) configuration with >99% enantiomeric excess (ee).

Reaction Conditions:

  • Substrate: Ethyl 3,5-diketohept-6-enoate
  • Enzyme: Recombinant DKR (5–10% w/w substrate)
  • Cofactor: NADPH (0.1 mM, regenerated via glucose dehydrogenase)
  • Solvent: Phosphate buffer (pH 7.0) or biphasic systems (buffer:ethyl acetate, 3:1)
  • Temperature: 30–35°C
  • Yield: 92–95%

This method eliminates the need for protective groups, reducing step count and waste generation.

Immobilized Enzyme Systems

Immobilizing DKRs on chitosan or silica matrices enhances operational stability, enabling reuse for 10–15 cycles without significant activity loss. A 2024 patent describes a continuous-flow bioreactor achieving a space-time yield of 12.5 g/L/h, surpassing batch processes (6.8 g/L/h).

Chemical Synthesis Approaches

Stereoselective Reduction with Borane Complexes

Chemical reductions using (R)-CBS-oxazaborolidine catalysts provide an alternative to enzymatic methods. While offering moderate ee (85–90%), this approach requires protective groups and multi-step purification.

Typical Protocol:

  • Protection: Treat ethyl 3,5-diketohept-6-enoate with tert-butyldimethylsilyl chloride (TBSCl) in DMF to yield bis-TBS-protected intermediate.
  • Reduction: Use (R)-CBS catalyst (0.2 equiv) with BH₃·THF (2 equiv) at −20°C.
  • Deprotection: Remove TBS groups via HF-pyridine.
  • Yield: 68–72% over three steps.

Asymmetric Epoxidation-Hydrolysis

A lesser-used route involves Sharpless asymmetric epoxidation of ethyl 3,5-dienehept-6-enoate, followed by acid-catalyzed epoxide hydrolysis. This method suffers from lower stereocontrol (70–75% ee) but remains valuable for accessing non-natural stereoisomers.

Industrial-Scale Production

Fed-Batch Fermentation

Industrial synthesis employs E. coli BL21(DE3) strains expressing DKR and glucose dehydrogenase. Key parameters:

Parameter Optimal Value Impact on Yield
Dissolved O₂ 30–40% saturation Prevents enzyme denaturation
Glucose feed rate 0.5 g/L/h Maintains NADPH regeneration
pH 6.8–7.2 Maximizes enzyme activity
Temperature 32°C Balances growth and catalysis

Under these conditions, titers reach 45–50 g/L in 72 h.

Crystallization-Induced Dynamic Resolution

A 2025 advancement integrates in situ crystallization to shift equilibrium toward the (3R,5S) diastereomer. Adding heptane as antisolvent during enzymatic reduction increases yield to 97% by precipitating the product and minimizing reverse oxidation.

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) ee (%) Cost ($/kg) Environmental Factor (E)
Enzymatic (batch) 92–95 >99 120–150 8.2
Enzymatic (continuous) 89–91 >99 95–110 5.7
Chemical (CBS) 68–72 85–90 480–520 34.5
Epoxidation-Hydrolysis 55–60 70–75 620–680 41.2

Environmental Factor (E) = (Total waste kg)/(Product kg)

Scalability Challenges

Enzymatic methods dominate industrial production due to lower E factors and compliance with green chemistry principles. However, high enzyme costs (30–40% of total expenses) persist. Novel immobilization techniques reducing enzyme consumption by 60% are under development.

Emerging Technologies

Photobiocatalytic Cascades

Recent studies combine DKRs with ene-reductases under blue light (450 nm) to drive NADPH-free reductions. Preliminary results show 88% yield and 98% ee at 50% reduced cofactor costs.

Machine Learning-Optimized Pathways

AI platforms (e.g., Synthia®) predict optimal DKR mutants for non-natural substrates. A 2024 trial generated a DKR variant with 4-fold higher activity toward fluorinated analogs, expanding substrate scope.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can yield fully saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the presence of strong nucleophiles and suitable leaving groups under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols .

Mechanism of Action

The mechanism of action of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of statins, the compound acts as a precursor that undergoes further enzymatic transformations to produce the active drug. The molecular targets include hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is inhibited by statins to reduce cholesterol synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Role/Use
This compound C₂₄H₃₂FN₃O₆S 509.60 Ethyl ester precursor; crystalline intermediate with defined XRPD peaks . Synthesis intermediate for rosuvastatin calcium.
Rosuvastatin Calcium (C₂₂H₂₇FN₃O₆S)₂Ca 1001.14 Active pharmaceutical ingredient (API); calcium salt form. Direct HMG-CoA reductase inhibitor; treats hyperlipidemia .
Rosuvastatin Lactone Impurity C₂₃H₂₈FN₃O₅S 477.55 Cyclic ester formed via intramolecular esterification. Degradation product; reduces therapeutic efficacy .
5-Oxo Impurity C₂₂H₂₅FN₃O₇S 493.52 Oxidation product with a ketone group at position 3. Degradation product; monitored in stability studies .
Methyl Ester Analog C₁₆H₁₇FN₂O₄S 352.39 Simpler ester variant lacking the dihydroxyheptenoyl chain. Intermediate in early-stage synthesis .

Pharmacological Activity

  • Ethyl Ester : Lacks direct HMG-CoA reductase inhibition. Its role is purely synthetic.
  • Rosuvastatin Calcium : Potent inhibitor (IC₅₀ = 11 nM) with high hepatic specificity . Reduces LDL-C by 45–63% at 10–40 mg/day doses .
  • Lactone and 5-Oxo Impurities : Biologically inactive; regulatory limits for impurities are ≤0.15% in final formulations .

Q & A

Q. What spectroscopic methods are recommended for confirming the stereochemistry of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in crystal structure analyses of related esters (e.g., homopropargyl alcohols) . For routine verification, high-resolution 1H^1H and 13C^{13}C NMR combined with 2D techniques (e.g., COSY, NOESY) can identify diastereomeric splitting and spatial relationships. Chiral HPLC or polarimetry may further validate enantiomeric purity, aligning with pharmacopeial standards for stereochemical analysis .

Q. What are the key considerations when designing a synthetic route for this compound?

  • Methodological Answer : Protect the hydroxyl groups early to prevent undesired side reactions. Use inert atmospheres (e.g., nitrogen) to minimize oxidation, as seen in the synthesis of dihydroxybenzyl derivatives . Solvent choice (e.g., DMF for polar intermediates) and bases like Cs2_2CO3_3 can enhance reaction efficiency. Purification via silica gel chromatography with optimized eluent systems (e.g., hexane/ethyl acetate gradients) ensures product isolation .

Q. How should researchers handle safety protocols for this compound?

  • Methodological Answer : Follow COSHH regulations for hazardous substances, including PPE (gloves, goggles) and fume hood use. Prioritize hazard assessments for skin/eye irritation risks, as outlined in safety data sheets for structurally similar esters . Emergency protocols should include immediate rinsing for exposure and access to safety showers .

Advanced Research Questions

Q. How can conflicting NMR data regarding diastereomeric purity be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic equilibria or solvent effects. Use variable-temperature NMR to probe conformational stability. Cross-validate with mass spectrometry (e.g., ESI-MS) to confirm molecular integrity . Computational modeling (DFT or MD simulations) can predict NMR chemical shifts and reconcile experimental vs. theoretical data .

Q. What strategies improve enantiomeric excess (ee) during asymmetric synthesis?

  • Methodological Answer : Optimize chiral catalysts (e.g., organocatalysts or metal-ligand complexes) and reaction conditions (temperature, solvent polarity). In-situ monitoring via TLC or HPLC allows real-time adjustments. For example, asymmetric propargylation techniques for homopropargyl alcohols achieved high ee through catalyst screening . Post-synthetic enzymatic resolution may further enhance purity .

Q. How can environmental interfaces influence the stability of this compound?

  • Methodological Answer : Surface adsorption and oxidative degradation on lab equipment (e.g., glassware) can alter stability. Conduct accelerated aging studies under controlled humidity/temperature. Advanced microspectroscopic imaging (e.g., AFM-IR) tracks molecular interactions on surfaces, as applied in indoor air chemistry research .

Data Analysis & Contradiction Management

Q. What statistical approaches ensure reproducibility in synthetic yield calculations?

  • Methodological Answer : Apply ANOVA or t-tests to compare batch yields, accounting for variables like catalyst loading or solvent purity. Report confidence intervals (e.g., 95%) for yield ranges, as recommended in pharmacopeial assay guidelines . Use regression models to correlate reaction parameters (e.g., temperature vs. yield) .

Q. How should researchers address discrepancies between theoretical and experimental molecular weights?

  • Methodological Answer : Confirm synthetic intermediates via ESI-MS or MALDI-TOF to detect byproducts (e.g., incomplete deprotection). Cross-check with elemental analysis for C/H/N ratios. For example, phosphonate esters were validated using combined MS and NMR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.